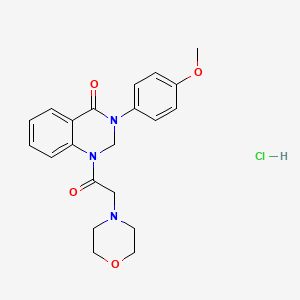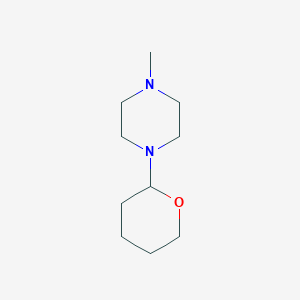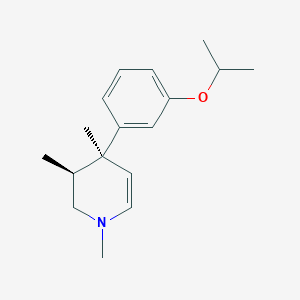
(3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine is a complex organic compound that belongs to the dihydropyridine class This compound is characterized by its unique structural features, including a dihydropyridine ring and a propan-2-yloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the dihydropyridine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have different functional groups and properties depending on the reaction conditions and reagents used.
Scientific Research Applications
(3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3S,4R)-1,3-Dimethyl-4-[3-(propan-2-yloxy)phenyl]piperidin-4-yl ethyl carbonate
- (3S,4R)-2,2,3,4-tetramethyl-3-(propan-2-yloxy)hexane
Uniqueness
Compared to similar compounds, (3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine stands out due to its specific stereochemistry and functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C17H25NO |
|---|---|
Molecular Weight |
259.4 g/mol |
IUPAC Name |
(3S,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)-2,3-dihydropyridine |
InChI |
InChI=1S/C17H25NO/c1-13(2)19-16-8-6-7-15(11-16)17(4)9-10-18(5)12-14(17)3/h6-11,13-14H,12H2,1-5H3/t14-,17+/m1/s1 |
InChI Key |
TUOYJZHYGHLCHZ-PBHICJAKSA-N |
Isomeric SMILES |
C[C@@H]1CN(C=C[C@]1(C)C2=CC(=CC=C2)OC(C)C)C |
Canonical SMILES |
CC1CN(C=CC1(C)C2=CC(=CC=C2)OC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



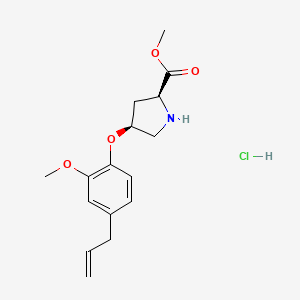
![11,17-Dihydroxy-21-[6-(methylsulfanyl)-9h-purin-9-yl]pregn-4-ene-3,20-dione](/img/structure/B13732891.png)
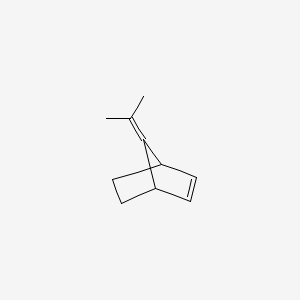
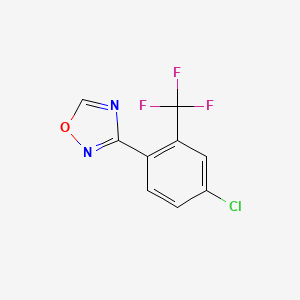
![3-[(5Z)-2-[[3-(2-carboxyethyl)-5-(2,5-dihydro-1H-pyrrol-2-ylmethyl)-1H-pyrrol-2-yl]methylidene]-5-(3,4-dihydro-2H-pyrrol-5-ylmethylidene)pyrrol-3-yl]propanoic acid](/img/structure/B13732907.png)
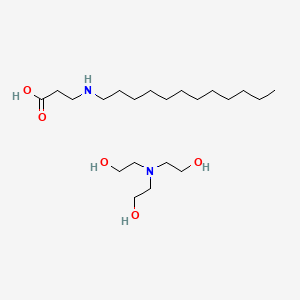
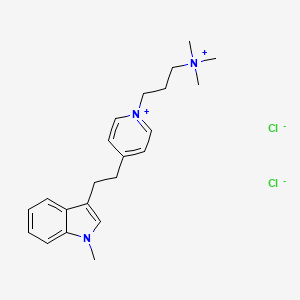
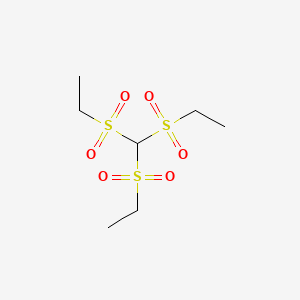

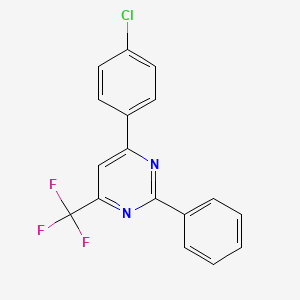
![(4E)-3-(chloromethyl)-4-[(2-methyl-1H-indol-3-yl)methylidene]-1,2-oxazol-5(4H)-one](/img/structure/B13732944.png)
